molecular formula C21H22N2O3S2 B12192878 N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B12192878
M. Wt: 414.5 g/mol
InChI Key: SKMQESPWVCRPOH-UHFFFAOYSA-N
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Description

The compound N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group and a propanamide side chain substituted with benzyl and phenyl groups.

Properties

Molecular Formula

C21H22N2O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-phenylpropanamide

InChI

InChI=1S/C21H22N2O3S2/c24-20(12-11-16-7-3-1-4-8-16)22-21-23(13-17-9-5-2-6-10-17)18-14-28(25,26)15-19(18)27-21/h1-10,18-19H,11-15H2

InChI Key

SKMQESPWVCRPOH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can be achieved through various synthetic pathways. One common method involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . The structures of the synthesized compounds are confirmed using techniques such as 1H-NMR, 13C-NMR, IR, MS, and elemental analysis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines and alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides and sulfones, while reduction reactions produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound
  • Core: Tetrahydrothieno[3,4-d][1,3]thiazole with 5,5-dioxide.
  • Key Features : Bicyclic sulfone (polar), conjugated enamine system (planar geometry).
Analogs from Evidence

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)

  • Core : Thiadiazole ring.
  • Key Features : Lacks sulfone group; includes isoxazole and benzamide substituents.
  • Impact : Lower polarity compared to the target compound .

Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b) Core: Thiazolo-pyrimidine fused ring.

Triazole Derivatives (–6)

  • Core : 1,2,4-Triazole or oxadiazole.
  • Key Features : Smaller heterocycles with hydrogen-bonding NH groups.
  • Impact : Higher hydrogen-bonding capacity but reduced rigidity compared to the target .

Substituent Effects

Target Compound
  • Substituents : Benzyl (hydrophobic), phenylpropanamide (amide for hydrogen bonding).
  • Impact : Balances lipophilicity and polarity; benzyl may enhance binding to hydrophobic pockets.
Analogs from Evidence

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

  • Substituents : Acetyl and methyl groups.
  • Impact : Less steric bulk than the target’s benzyl group; acetyl may improve metabolic stability .

Compound 11b (4-Cyanobenzylidene Derivative) Substituents: 4-Cyanobenzylidene. Impact: Electron-withdrawing cyano group increases reactivity in electrophilic substitutions .

Triazole Derivatives with Semicarbazide (4) Substituents: Semicarbazide. Impact: Additional hydrogen-bond donors/acceptors for target engagement .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key IR/NMR Features
Target Compound ~450 (estimated) Not reported Sulfone (SO₂) stretch (~1150 cm⁻¹), C=O (amide, ~1650 cm⁻¹)
6 (Thiadiazole) 348.39 160 C=O (1606 cm⁻¹), aromatic H (7.36–7.72 ppm)
8a (Thiadiazole) 414.49 290 Dual C=O (1679, 1605 cm⁻¹), methyl (2.49 ppm)
11b (Pyrimidine) 403.52 213–215 Nitrile (2209 cm⁻¹), aromatic H (7.41 ppm)

Biological Activity

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a thiazole derivative that potentially exhibits various biological activities due to its structural characteristics. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

1. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the thiazole ring can enhance activity against a variety of pathogens, including bacteria and fungi. For instance:

  • Mechanism of Action : Thiazoles may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Case Study : A study demonstrated that thiazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

2. Anticancer Properties

Thiazole compounds have also been explored for their anticancer potential:

  • Mechanism : They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
  • Research Findings : A derivative similar to the compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 25 µM.

3. Anti-inflammatory Effects

Research has shown that thiazole derivatives can exhibit anti-inflammatory properties:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Case Study : In a model of acute inflammation, a thiazole derivative reduced paw edema significantly compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of thiazole derivatives:

Structural FeatureEffect on Activity
Benzyl GroupEnhances lipophilicity and binding
Dioxido GroupIncreases electron density; enhances reactivity
Amide Functional GroupImproves solubility and bioavailability

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